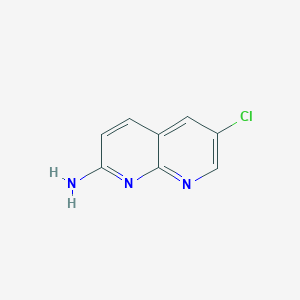

6-Chloro-1,8-naphthyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

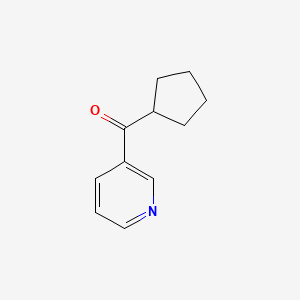

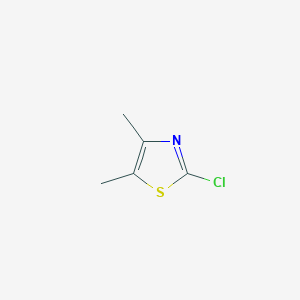

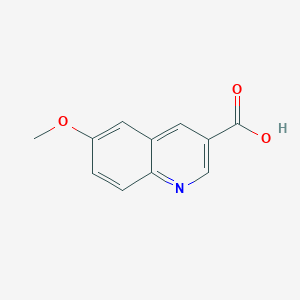

6-Chloro-1,8-naphthyridin-2-amine is a chemical compound with the molecular formula C8H6ClN3 . It is a part of the 1,8-naphthyridines class of compounds, which have gained attention due to their diverse biological activities .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 6-Chloro-1,8-naphthyridin-2-amine, has been a subject of research. Recent achievements include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular weight of 6-Chloro-1,8-naphthyridin-2-amine is 179.61 g/mol . Its IUPAC name is 6-chloro[1,8]naphthyridin-2-amine and its InChI code is 1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) .Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied. For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .Applications De Recherche Scientifique

6-Chloro-1,8-naphthyridin-2-amine: A Comprehensive Analysis of Scientific Research Applications:

Antihypertensive Applications

6-Chloro-1,8-naphthyridin-2-amine derivatives have been utilized in the development of antihypertensive drugs. These compounds can modulate blood pressure through various mechanisms, including the inhibition of enzymes or receptors involved in blood pressure regulation .

Antiarrhythmic Effects

Research has indicated that certain 1,8-naphthyridine compounds exhibit antiarrhythmic properties. This application is significant in the treatment of irregular heartbeats, where maintaining a regular rhythm is crucial for patient health .

Herbicide Safeners

In agriculture, 1,8-naphthyridine derivatives serve as herbicide safeners. These chemicals protect crops by enhancing their ability to detoxify herbicides, thereby preventing damage while controlling weeds .

Immunostimulants

Some derivatives of 6-Chloro-1,8-naphthyridin-2-amine have been found to act as immunostimulants. They boost the immune system’s response, potentially aiding in the fight against various diseases .

Anticancer Activity

The compound has shown potential in anticancer treatments. Its derivatives have been explored for their ability to inhibit cancer cell growth and proliferation through various pathways .

Anti-inflammatory Properties

The anti-inflammatory applications of 6-Chloro-1,8-naphthyridin-2-amine are notable. Its derivatives can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Effects

Derivatives of this compound have been used to develop antimicrobial agents. These agents can target and inhibit the growth of harmful bacteria and other microorganisms .

Antihistaminic Uses

In the pharmaceutical industry, 6-Chloro-1,8-naphthyridin-2-amine derivatives are valuable for their antihistaminic effects. They can alleviate allergic reactions by blocking histamine receptors .

This analysis highlights the diverse scientific research applications of 6-Chloro-1,8-naphthyridin-2-amine across various fields. Each application area presents unique opportunities for further exploration and development.

MDPI - Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8 Springer - Design & synthesis of hybrid pharmacophore

Mécanisme D'action

Target of Action

1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .

Mode of Action

It’s known that 1,8-naphthyridines interact with various biological targets, leading to changes in cellular processes . For instance, some 1,8-naphthyridines have been found to interact with metal ions, causing quenching of their fluorescence emission .

Biochemical Pathways

1,8-naphthyridines are known to interact with various biological targets and influence multiple biochemical pathways .

Pharmacokinetics

A series of substituted compounds similar to 6-chloro-1,8-naphthyridin-2-amine were synthesized and evaluated for their antimicrobial and anticancer activities .

Result of Action

Compounds similar to 6-chloro-1,8-naphthyridin-2-amine have shown promising antimicrobial and anticancer activities .

Action Environment

The synthesis and reactivity of 1,8-naphthyridines, a class of compounds to which 6-chloro-1,8-naphthyridin-2-amine belongs, have been studied .

Safety and Hazards

Orientations Futures

Research on 1,8-naphthyridines is ongoing, with recent advancements in their synthesis and understanding of their biological activities . Future research may focus on developing new synthetic methodologies for constructing medicinally important scaffolds and exploring this scaffold for other possible biological activities .

Propriétés

IUPAC Name |

6-chloro-1,8-naphthyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUTNMAMRFFNROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=NC=C(C=C21)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493123 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1,8-naphthyridin-2-amine | |

CAS RN |

64874-37-9 |

Source

|

| Record name | 6-Chloro-1,8-naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)

![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)